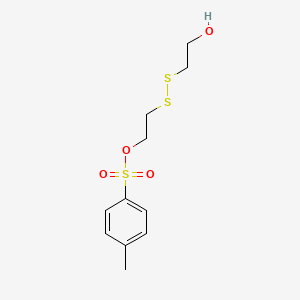

2-hydroxyethyl disulfide mono-Tosylate

Description

Properties

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNYSBAUKADEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyethyl disulfide mono-tosylate, a critical heterobifunctional crosslinker extensively utilized in the development of antibody-drug conjugates (ADCs). The selective mono-tosylation of 2,2'-dithiodiethanol presents a unique synthetic challenge, requiring carefully controlled reaction conditions to prevent the formation of the di-tosylated byproduct. This document outlines a robust experimental protocol for this synthesis, along with detailed characterization data and workflow diagrams to ensure reproducibility and aid in the successful implementation of this procedure in a laboratory setting.

Introduction

This compound is a valuable reagent in bioconjugation chemistry, featuring a terminal hydroxyl group for further derivatization and a tosylate group that serves as an excellent leaving group for nucleophilic substitution.[1] The incorporated disulfide bond offers a cleavable linkage, sensitive to the reducing environment within cells, making it an ideal component for drug delivery systems, particularly in the design of ADCs.[2][3][4][] The synthesis of this linker requires the selective functionalization of one of the two primary hydroxyl groups of 2,2'-dithiodiethanol. This guide details a reliable method for achieving high-yield mono-tosylation.

Chemical Properties and Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

| Property | 2,2'-Dithiodiethanol (Starting Material) | This compound (Product) |

| Molecular Formula | C₄H₁₀O₂S₂ | C₁₁H₁₆O₄S₃ |

| Molecular Weight | 154.25 g/mol [6] | 308.44 g/mol [7] |

| Appearance | Colorless liquid[6] | Solid[7] |

| Purity (Typical) | ≥98% | ≥95%[8] |

| CAS Number | 1892-29-1[6] | 1807530-16-0[8] |

Synthesis Pathway

The synthesis of this compound is achieved through the selective mono-tosylation of 2,2'-dithiodiethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and catalyst system. A highly effective method for achieving regioselectivity in the tosylation of symmetrical diols involves the use of silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[9][10] This method is favored for its mild reaction conditions and high yields of the mono-substituted product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Reagents

-

2,2'-Dithiodiethanol (≥98%)

-

p-Toluenesulfonyl chloride (TsCl, ≥99%)

-

Silver(I) oxide (Ag₂O, ≥99%)

-

Potassium iodide (KI, ≥99%)

-

Dichloromethane (B109758) (DCM), anhydrous (≥99.8%)

-

Ethyl acetate (B1210297) (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Celite®

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

4.2. Procedure

-

To a solution of 2,2'-dithiodiethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add silver(I) oxide (1.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The mono-tosylated product should have an intermediate polarity between the starting diol and the di-tosylated byproduct.

-

Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to separate the desired mono-tosylate from unreacted starting material and the di-tosylated byproduct.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

4.3. Characterization

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques. The expected NMR data is summarized in Table 2.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.80 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.35 | Doublet | 2H | Aromatic protons meta to the sulfonyl group | |

| ~4.25 | Triplet | 2H | -CH₂-OTs | |

| ~3.85 | Triplet | 2H | -CH₂-OH | |

| ~2.95 | Triplet | 2H | -S-S-CH₂-CH₂-OTs | |

| ~2.85 | Triplet | 2H | -S-S-CH₂-CH₂-OH | |

| ~2.45 | Singlet | 3H | Aromatic -CH₃ | |

| ¹³C NMR | ~145, ~133, ~130, ~128 | - | - | Aromatic carbons |

| ~69 | - | - | -CH₂-OTs | |

| ~60 | - | - | -CH₂-OH | |

| ~39 | - | - | -S-S-CH₂-CH₂-OTs | |

| ~38 | - | - | -S-S-CH₂-CH₂-OH | |

| ~21 | - | - | Aromatic -CH₃ |

Note: Predicted chemical shifts are based on the structure and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. njbio.com [njbio.com]

- 6. 2-Hydroxyethyl disulfide technical grade 1892-29-1 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CAS: 1807530-16-0 | AxisPharm [axispharm.com]

- 9. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-hydroxyethyl disulfide mono-tosylate

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of 2-hydroxyethyl disulfide mono-tosylate, a heterobifunctional crosslinking reagent. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core characteristics and its utility in modern bioconjugation strategies.

Core Chemical Properties

This compound is a specialized chemical compound utilized primarily as a cleavable linker in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs).[1] Its structure features three key components: a hydroxyl group (-OH), a tosylate group (-OTs), and a disulfide bond (-S-S-). This heterobifunctional design allows for sequential or orthogonal conjugation strategies.[2] The terminal hydroxyl group offers a versatile point for chemical modification, while the tosylate acts as an excellent leaving group for nucleophilic substitution reactions.[2] The central disulfide linkage provides a cleavable element, sensitive to reducing environments, which is highly advantageous for applications like controlled drug release.[2]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | [3] |

| Synonyms | This compound, 2Hydroxyethyl disulfide monotosylate | [1][2] |

| CAS Number | 1807530-16-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆O₄S₃ | [1][2][3] |

| Molecular Weight | 308.43 g/mol | [2][3] |

| Purity | ≥95% to 98% | [1][2][4] |

| Appearance | Solid | [1] |

| Storage | Store at –20 °C, dry, and protected from light |[2] |

Table 2: Structural Identifiers

| Type | Identifier | Source |

|---|---|---|

| SMILES | Cc1ccc(S(=O)(=O)OCCSSCCO)cc1 | [1][3] |

| InChI | InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | [1][3] |

| InChIKey | GJNYSBAUKADEHY-UHFFFAOYSA-N |[1] |

Reactivity and Functional Profile

The utility of this compound stems from its distinct reactive ends, enabling a two-step conjugation process.

-

Tosyl Group: This group is a highly effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. It reacts readily with nucleophiles such as amines, thiols, or hydroxyls, facilitating the attachment of the linker to a target molecule.[2]

-

Hydroxyl Group: The terminal alcohol can be derivatized through various reactions, such as esterification or conversion to an aldehyde or carboxylic acid, allowing it to be coupled to a second molecule of interest.[2]

-

Disulfide Linkage: The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous biological thiols such as glutathione. This redox-sensitive cleavage is a cornerstone of its application in drug delivery systems for intracellular release.[2]

References

An In-depth Technical Guide to 2-hydroxyethyl disulfide mono-tosylate (CAS 1807530-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyethyl disulfide mono-tosylate (CAS 1807530-16-0) is a heterobifunctional, cleavable linker of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6] ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby enhancing efficacy and reducing off-target toxicity.[1][4] The linker component is critical to the success of an ADC, and this compound offers a unique combination of functionalities to facilitate the stable linkage of a drug to an antibody and its subsequent controlled release within the target cell.[5]

This technical guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, proposed applications, and general experimental considerations for its use in the synthesis of ADCs.

Chemical Properties and Structure

This compound is a molecule designed with three key functional components: a hydroxyl group, a tosyl group, and a disulfide bond. This strategic arrangement allows for a two-step, orthogonal conjugation strategy.[5]

| Property | Value | Reference(s) |

| CAS Number | 1807530-16-0 | [6] |

| Molecular Formula | C₁₁H₁₆O₄S₃ | [3][6] |

| Molecular Weight | 308.44 g/mol | [3][6] |

| Appearance | Solid | [3][6] |

| Purity | Typically >95% or >98% | [5][6] |

| Synonyms | 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | - |

Structural Features and Reactivity:

-

Tosyl Group (p-toluenesulfonyl): The tosyl group is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution.[5] This functionality can be exploited to attach a payload molecule containing a suitable nucleophile (e.g., an amine, thiol, or hydroxyl group). The reaction proceeds via an Sₙ2 mechanism, which is generally efficient and proceeds with inversion of configuration if the carbon is chiral.

-

Hydroxyl Group (-OH): The terminal hydroxyl group provides a versatile handle for further chemical modification.[5] It can be activated or converted to other functional groups to facilitate conjugation to an antibody. For instance, it can be activated to form an ester or an aldehyde, or it can be reacted with a linker already attached to the antibody.

-

Disulfide Linkage (-S-S-): The disulfide bond is a cleavable linker that is relatively stable in the bloodstream's oxidizing environment.[] However, upon internalization into a target cell, it is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH).[] This reductive cleavage releases the cytotoxic payload from the antibody, leading to targeted cell death.

Applications in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is as a linker in the synthesis of ADCs.[1][2][3][4][5][6] Its heterobifunctional nature allows for a controlled, stepwise approach to ADC construction. This can help in achieving a more homogeneous drug-to-antibody ratio (DAR), which is a critical quality attribute of an ADC that influences its efficacy and safety.[8][][10]

Proposed Workflow for ADC Synthesis:

A potential synthetic strategy for utilizing this compound in ADC development can be envisioned in two main steps. The order of these steps can be adapted based on the specific chemistry of the payload and the antibody.

Caption: A potential workflow for ADC synthesis using this compound.

Experimental Protocols (General Considerations)

General Protocol for Tosylation of Alcohols

The synthesis of this compound would likely involve the selective mono-tosylation of 2-hydroxyethyl disulfide. Achieving mono-substitution over di-substitution is a key challenge.

Materials:

-

2-hydroxyethyl disulfide

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or triethylamine (B128534) (base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

Procedure:

-

Dissolve 2-hydroxyethyl disulfide (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.0-1.2 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (0.9-1.0 equivalents) portion-wise, maintaining the temperature at 0 °C. The stoichiometry is critical to favor mono-tosylation.

-

Stir the reaction at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-tosylated product.

General Protocol for Payload Attachment via Nucleophilic Substitution

This protocol describes the reaction of the tosyl group of the linker with a nucleophilic payload.

Materials:

-

This compound

-

Payload molecule with a nucleophilic group (e.g., amine)

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), if necessary

Procedure:

-

Dissolve the payload molecule in the chosen anhydrous solvent.

-

If the nucleophile requires deprotonation (e.g., a primary amine), add a suitable non-nucleophilic base (1-2 equivalents).

-

Add this compound (1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) until the reaction is complete, as monitored by LC-MS.

-

Once the reaction is complete, the payload-linker intermediate can be purified using techniques such as reverse-phase HPLC.

General Protocol for ADC Conjugation

This protocol outlines the conjugation of the payload-linker intermediate to an antibody, typically targeting lysine residues after activation of the linker's hydroxyl group.

Activation of the Hydroxyl Group (Example: conversion to an NHS ester):

-

The terminal hydroxyl group of the payload-linker intermediate can be reacted with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to introduce a carboxylic acid.

-

The resulting carboxylic acid is then activated with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester.

Conjugation to the Antibody:

-

Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

-

Dissolve the activated payload-linker (e.g., the NHS ester) in a water-miscible organic solvent like DMSO.

-

Add the activated payload-linker solution to the antibody solution in a controlled molar excess to target the desired DAR.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or room temperature) for a specified time.

-

Quench the reaction, for example, by adding an excess of a small molecule amine like Tris or lysine.

-

Purify the resulting ADC from unreacted payload-linker and other small molecules using techniques like size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Mechanism of Action: Intracellular Cleavage

The efficacy of an ADC constructed with a disulfide linker relies on the selective cleavage of this bond within the target cell.

Caption: Signaling pathway for the intracellular cleavage of a disulfide-linked ADC.

The intracellular environment, particularly the cytoplasm, is highly reducing due to a high concentration of glutathione (GSH), a tripeptide thiol.[] GSH can readily attack the disulfide bond of the linker in a thiol-disulfide exchange reaction, leading to the cleavage of the bond and the release of the payload in its active form. This payload can then bind to its intracellular target (e.g., microtubules), inducing cell cycle arrest and apoptosis.[11]

Characterization of ADCs

Thorough characterization of the final ADC product is essential. Key parameters include:

-

Drug-to-Antibody Ratio (DAR): This can be determined by techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often coupled with mass spectrometry (MS), and UV/Vis spectroscopy.[8][][10]

-

Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments.

-

In Vitro Potency: Cell-based assays are performed to confirm that the ADC retains its ability to kill target cancer cells.

-

Stability: The stability of the ADC in plasma is assessed to ensure the linker remains intact in circulation.

Conclusion

This compound is a promising heterobifunctional linker for the development of next-generation ADCs. Its well-defined reactive sites allow for a controlled and stepwise conjugation process, potentially leading to more homogeneous and effective targeted therapies. The disulfide linkage provides a reliable mechanism for intracellular drug release in the reducing environment of tumor cells. While specific experimental data for this compound is limited in publicly accessible literature, the general principles of tosylation, nucleophilic substitution, and bioconjugation provide a strong foundation for researchers to develop and optimize their own protocols for its use in creating innovative antibody-drug conjugates. As with any bioconjugation strategy, careful optimization and thorough characterization of the resulting ADC are paramount to achieving a successful therapeutic candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of releasable folate-drug conjugates using a novel heterobifunctional disulfide-containing linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates | Semantic Scholar [semanticscholar.org]

Solubility Profile of 2-hydroxyethyl disulfide mono-tosylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-hydroxyethyl disulfide mono-tosylate, a key bifunctional reagent in bioconjugation and drug delivery systems. Understanding the solubility of this compound is critical for its handling, reaction setup, and purification, ensuring reproducible and efficient outcomes in research and development.

Core Concepts: Structure and Polarity

This compound (C₁₁H₁₆O₄S₃) is a solid compound featuring a terminal hydroxyl group, a tosylate group, and a cleavable disulfide bond.[1][2] The presence of both polar (hydroxyl, tosyl) and non-polar (ethyl and phenyl groups) moieties gives it a nuanced solubility profile. The tosyl group, in particular, is sensitive to moisture, necessitating the use of anhydrous solvents to maintain its reactivity.[2]

Qualitative Solubility Data

| Organic Solvent | IUPAC Name | Qualitative Solubility | Rationale |

| DMF | N,N-Dimethylformamide | Soluble | A highly polar aprotic solvent, likely to dissolve the compound due to its ability to solvate both polar and non-polar regions. Supplier information suggests its use.[2] |

| DMSO | Dimethyl sulfoxide | Soluble | Another polar aprotic solvent with strong solvating power, recommended for handling this reagent.[2] |

| Acetonitrile | Ethane-1-nitrile | Likely Soluble | A polar aprotic solvent, which should be capable of dissolving the compound based on the "like dissolves like" principle.[3] |

| Dichloromethane (DCM) | Dichloromethane | Moderately Soluble | A less polar solvent, which may be suitable for dissolving the compound, particularly for purification techniques like chromatography.[3] |

| Ethanol | Ethanol | Likely Soluble | A polar protic solvent that can engage in hydrogen bonding with the hydroxyl group, suggesting potential solubility. |

| Hexanes | Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polar functional groups of the compound.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent (e.g., anhydrous DMF) at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., DMF)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to create a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the anhydrous organic solvent.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the HPLC peak area against the known concentrations of the stock solution standards.

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of 2-Hydroxyethyl Disulfide Mono-tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-hydroxyethyl disulfide mono-tosylate. This heterobifunctional linker is of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of antibody-drug conjugates (ADCs). Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and a plausible experimental protocol for its synthesis and characterization. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a valuable chemical entity possessing three key functional groups: a terminal hydroxyl group, a disulfide bond, and a tosylate leaving group. This unique combination allows for orthogonal chemical modifications. The disulfide bond serves as a cleavable linker, sensitive to the reducing environment within cells, which is a desirable attribute for the controlled release of therapeutic payloads. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various moieties. The terminal hydroxyl group offers a further point for chemical derivatization. This guide aims to provide researchers with a foundational understanding of the expected spectroscopic signature of this compound and a practical approach to its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established empirical rules and spectral databases of analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 | d | 2H | Ar-H (ortho to SO₂) |

| 7.35 | d | 2H | Ar-H (meta to SO₂) |

| 4.25 | t | 2H | -CH₂-OTs |

| 3.90 | t | 2H | -CH₂-OH |

| 2.95 | t | 2H | -S-S-CH₂-CH₂-OTs |

| 2.85 | t | 2H | -S-S-CH₂-CH₂-OH |

| 2.45 | s | 3H | Ar-CH₃ |

| 2.10 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Ar-C -SO₂ |

| 132.8 | Ar-C -CH₃ |

| 129.9 | Ar-C H (meta to SO₂) |

| 127.9 | Ar-C H (ortho to SO₂) |

| 69.5 | -C H₂-OTs |

| 60.5 | -C H₂-OH |

| 41.5 | -S-S-C H₂-CH₂-OTs |

| 38.0 | -S-S-C H₂-CH₂-OH |

| 21.6 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1595 | Medium | Aromatic C=C stretch |

| 1360 | Strong | S=O stretch (asymmetric) |

| 1175 | Strong | S=O stretch (symmetric) |

| 1100 | Strong | C-O stretch (alcohol) |

| 950 | Strong | S-O-C stretch |

| 550 | Medium | S-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Ion |

| 309.03 | [M+H]⁺ |

| 331.01 | [M+Na]⁺ |

| 155.05 | [Ts]⁺ |

| 154.25 | [HOCH₂CH₂SSCH₂CH₂OH]⁺ |

Experimental Protocols

The following section outlines a plausible synthetic route and characterization workflow for this compound.

Synthesis of this compound

This procedure is based on the selective mono-tosylation of a symmetrical diol.

Materials:

-

2,2'-Dithiodiethanol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl, 1 equivalent)

-

Pyridine (B92270) (solvent and base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2,2'-dithiodiethanol in pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of p-toluenesulfonyl chloride in a minimal amount of dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

Conclusion

An In-depth Technical Guide to the Purity Assessment of 2-hydroxyethyl disulfide mono-tosylate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies for assessing the purity of 2-hydroxyethyl disulfide mono-tosylate, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs) and other bioconjugates. The purity of this reagent is paramount to ensure reproducibility and efficacy in subsequent applications.

Introduction

This compound (CAS: 1807530-16-0) is a valuable chemical tool possessing a terminal hydroxyl group, a disulfide bond, and a tosylate leaving group.[1] This unique structure allows for the sequential or orthogonal conjugation of different molecules. The hydroxyl group can be further functionalized, while the tosylate is susceptible to nucleophilic substitution, and the disulfide bond offers a cleavable linkage sensitive to reducing agents. Given its role in the synthesis of complex bioconjugates, a thorough assessment of its purity is a critical starting point.

Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation during storage. Common impurities may include the starting material bis(2-hydroxyethyl) disulfide, the corresponding di-tosylated disulfide, and various polysulfides.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is recommended to fully characterize the purity of this compound.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and quantifying impurities. A reversed-phase method is typically suitable for this molecule.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can also be used for purity estimation, particularly for identifying and quantifying structurally similar impurities.

2.3. Mass Spectrometry (MS)

Mass spectrometry, often coupled with a liquid chromatography system (LC-MS), provides accurate mass determination, confirming the identity of the main compound and helping to identify unknown impurities.

2.4. Karl Fischer Titration

This method is specific for the determination of water content, which is a critical parameter for a moisture-sensitive reagent.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purity assessment of a batch of this compound.

| Analytical Method | Parameter Assessed | Specification | Result |

| Reversed-Phase HPLC | Purity (by area %) | ≥ 98.0% | 99.2% |

| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |

| LC-MS | Mass-to-charge ratio (m/z) [M+H]⁺ | 309.03 | 309.05 |

| Karl Fischer Titration | Water Content | ≤ 0.5% | 0.15% |

Experimental Protocols

4.1. Protocol for Purity Determination by Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

4.2. Protocol for Structural Confirmation by ¹H NMR

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Sample Concentration: 5-10 mg/mL.

-

Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the spectrum.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate peaks and assign chemical shifts.

4.3. Protocol for Mass Determination by LC-MS

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

-

LC Conditions: Use the same HPLC conditions as described in section 4.1.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Mass Range: 50-500 m/z.

-

4.4. Protocol for Water Content by Karl Fischer Titration

-

Instrumentation: A coulometric Karl Fischer titrator.

-

Reagent: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent.

-

Procedure:

-

Standardize the instrument with a known amount of water.

-

Accurately weigh a sample of this compound and add it to the titration cell.

-

The instrument will automatically titrate the sample and calculate the water content.

-

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Caption: Workflow for the purity assessment of this compound.

This comprehensive approach ensures that the quality of this compound is well-characterized, providing confidence for its use in research and drug development applications. The combination of chromatographic and spectroscopic techniques allows for a robust assessment of purity, identity, and structural integrity.

References

In-depth Technical Guide: Theoretical Studies on the Reactivity of 2-Hydroxyethyl Disulfide Mono-tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydroxyethyl disulfide mono-tosylate is a heterobifunctional reagent of significant interest in bioconjugation and drug delivery systems. Its unique structure, featuring a reactive tosylate group, a cleavable disulfide bond, and a versatile hydroxyl group, allows for a wide range of chemical modifications and applications. This technical guide provides an overview of the theoretical and practical aspects of its reactivity, drawing from available data and analogous chemical systems. While direct computational studies on this specific molecule are not extensively available in public literature, this guide extrapolates from established principles of organic chemistry and related experimental findings to provide a robust framework for understanding and utilizing this compound.

Introduction to this compound

This compound is a versatile chemical tool characterized by three key functional groups:

-

Tosyl Group (TsO-) : An excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for efficient conjugation with a variety of nucleophiles.

-

Disulfide Linkage (-S-S-) : A redox-sensitive bond that can be cleaved under reducing conditions, such as those present in the intracellular environment. This property is particularly valuable for the development of drug delivery systems that release their payload in a targeted manner.[1]

-

Hydroxyl Group (-OH) : Provides a handle for further chemical derivatization, enabling the attachment of other molecules of interest, such as targeting ligands or imaging agents.[1]

This combination of functionalities makes it an ideal candidate for use as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies.[2]

Core Reactivity Principles

The reactivity of this compound is governed by the distinct chemical properties of its functional groups. The primary reaction pathways involve nucleophilic substitution at the tosylated carbon and reduction of the disulfide bond.

Nucleophilic Substitution at the Tosylated Carbon

The tosylate group is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This renders the carbon atom to which it is attached electrophilic and prone to attack by nucleophiles (Nu:).

General Reaction Scheme: Nu:⁻ + TsO-CH₂CH₂-S-S-CH₂CH₂-OH → Nu-CH₂CH₂-S-S-CH₂CH₂-OH + TsO⁻

This reaction is a cornerstone of the utility of this reagent, allowing for the covalent attachment of various moieties, including therapeutic agents, fluorescent dyes, or affinity tags. The efficiency of this substitution is high, proceeding readily with a wide range of nucleophiles such as amines, thiols, and carboxylates.

Redox-Cleavage of the Disulfide Bond

The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione (B108866) (GSH). This redox-sensitivity is a key feature for applications requiring controlled release.

General Reaction Scheme: R-S-S-R' + 2 [H] → R-SH + R'-SH

The reduction of the disulfide bond results in the formation of two separate thiol-containing molecules, effectively breaking the link between the conjugated species.

Theoretical Considerations and Reaction Pathways

While specific DFT studies on this compound are not readily found in the literature, the reaction mechanisms can be inferred from well-established principles of physical organic chemistry.

Nucleophilic Substitution Pathway

The nucleophilic substitution at the primary carbon bearing the tosylate group is expected to proceed via an Sₙ2 mechanism . This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

References

Methodological & Application

Application Notes and Protocols: Conjugating Peptides with 2-Hydroxyethyl Disulfide Mono-tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to other molecules, such as carrier proteins, labels, or cytotoxic drugs, is a critical process in the development of novel therapeutics and research tools. This document provides a detailed protocol for the conjugation of peptides using the heterobifunctional crosslinker, 2-hydroxyethyl disulfide mono-tosylate. This reagent features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a hydroxyl group at the opposite end of a cleavable disulfide bond. This allows for the covalent attachment of the linker to a peptide, typically through a primary amine, while the terminal hydroxyl group can be further derivatized for subsequent conjugation steps. The presence of a disulfide bond offers the advantage of a cleavable linkage, which is particularly useful for drug delivery systems designed to release a payload in the reducing environment of the cell.

Principle of the Reaction

The conjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The primary amine groups on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, act as nucleophiles and attack the electrophilic sulfur atom of the tosyl group. This results in the displacement of the tosylate leaving group and the formation of a stable sulfonamide bond between the peptide and the linker. The reaction is typically carried out under basic conditions to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.

Materials and Reagents

-

Peptide with at least one primary amine group (N-terminus or lysine side chain)

-

This compound

-

Coupling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5

-

Anhydrous, amine-free Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Characterization Instrument: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

Protocol 1: Conjugation of a Peptide with this compound

This protocol describes the general procedure for conjugating a peptide containing a primary amine with this compound. The user should optimize the molar ratio of the linker to the peptide for their specific application.

-

Peptide Preparation:

-

Dissolve the peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited solubility in aqueous buffer, it can be first dissolved in a minimal amount of a compatible organic solvent like DMF and then diluted with the Coupling Buffer.

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF to prepare a stock solution (e.g., 10-20 mg/mL).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution.

-

Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-4 hours with gentle stirring or rotation. The optimal reaction time may vary depending on the peptide and should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted tosyl groups.

-

-

Purification of the Conjugate:

-

Purify the peptide conjugate from excess linker and unreacted peptide using reverse-phase HPLC.

-

Use a gradient of Mobile Phase A and Mobile Phase B suitable for the separation of the peptide conjugate.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Collect the fractions corresponding to the desired conjugate.

-

-

Characterization of the Conjugate:

-

Confirm the identity and purity of the conjugated peptide by mass spectrometry. The expected mass of the conjugate will be the mass of the peptide plus the mass of the incorporated linker (minus the mass of the tosyl group and a proton).

-

Data Presentation

| Parameter | Condition |

| Peptide Concentration | 1-5 mg/mL |

| Linker | This compound |

| Linker:Peptide Molar Ratio | 5:1 to 20:1 |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate, pH 8.5-9.5 |

| Reaction Temperature | 20-25°C or 37°C |

| Reaction Time | 2-4 hours |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |

| Purification Method | Reverse-Phase HPLC |

| Characterization Method | Mass Spectrometry |

Visualization of the Experimental Workflow

Caption: Workflow for peptide conjugation with this compound.

Signaling Pathway Diagram: Reductive Cleavage of the Disulfide Linker

The disulfide bond within the linker is stable in the extracellular environment but can be cleaved by reducing agents present in the intracellular milieu, such as glutathione (B108866) (GSH). This allows for the controlled release of a conjugated payload.

Caption: Reductive cleavage of the disulfide linker by glutathione (GSH).

Conclusion

This document provides a comprehensive protocol for the conjugation of peptides using this compound. The provided methodologies and diagrams are intended to guide researchers in the successful implementation of this conjugation strategy. It is important to note that the reaction conditions may require optimization for each specific peptide and application to achieve the desired conjugation efficiency and product purity. The use of this cleavable linker opens up possibilities for the development of advanced bioconjugates for targeted drug delivery and other biomedical applications.

Application Notes and Protocols for 2-hydroxyethyl disulfide mono-tosylate as a Cleavable Crosslinker for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyethyl disulfide mono-tosylate is a heterobifunctional, cleavable crosslinking reagent designed for the study of protein-protein interactions and protein conformation through mass spectrometry-based proteomics. This reagent features two distinct reactive moieties separated by a disulfide bond-containing spacer arm. The tosylate group serves as a highly reactive leaving group for efficient reaction with nucleophilic amino acid side chains, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The hydroxyl group provides a secondary, less reactive site for conjugation, which can be activated or used in sequential crosslinking strategies. The central disulfide bond is readily cleaved by reducing agents, facilitating the identification of crosslinked peptides by mass spectrometry. This characteristic simplifies data analysis and enhances the confidence in identifying protein interaction sites.

Principle of Operation

The crosslinking process involves a two-step or sequential reaction strategy. The highly reactive tosyl group is typically reacted first with primary amines on the protein surface. Following this initial conjugation, the hydroxyl group can be activated (e.g., using carbodiimide (B86325) chemistry to react with carboxyl groups) or derivatized to introduce another reactive group for the second step of the crosslinking reaction. The disulfide bond within the spacer arm allows for the cleavage of the crosslinker, separating the two linked peptides. This cleavage, typically performed after enzymatic digestion of the crosslinked protein complex, simplifies the mass spectra by generating linear peptides from complex crosslinked species, thus aiding in their unambiguous identification.

Key Features and Applications

-

Heterobifunctional Reactivity: Allows for controlled, sequential crosslinking reactions, minimizing the formation of homodimers and unwanted polymers.

-

Cleavable Disulfide Bond: Simplifies mass spectrometry data analysis by separating crosslinked peptides into more easily identifiable linear peptides upon reduction.

-

Defined Spacer Arm Length: Provides distance constraints for structural modeling of proteins and protein complexes.

-

Applications:

-

Mapping protein-protein interaction interfaces.

-

Characterizing the topology of multi-protein complexes.

-

Probing protein conformational changes.

-

Providing distance constraints for computational protein structure modeling.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₄S₃ |

| Molecular Weight | 308.44 g/mol |

| Spacer Arm Length | ~10.2 Å |

| Reactive Towards | Primary amines (Lys, N-terminus), Nucleophiles |

| Cleavability | Reducible Disulfide Bond |

Table 2: Example Crosslinking Efficiency Data for a Model Protein (e.g., Bovine Serum Albumin - BSA)

| Parameter | Value |

| Protein Concentration | 1 mg/mL |

| Crosslinker:Protein Molar Ratio | 50:1 |

| Reaction Time (Step 1 - Tosyl reaction) | 2 hours |

| Reaction Time (Step 2 - Hydroxyl activation/reaction) | 1 hour |

| Percentage of Crosslinked Monomer | > 85% |

| Number of Unique Crosslinked Peptides Identified (LC-MS/MS) | 42 |

| Number of Inter-peptide Crosslinks | 25 |

| Number of Intra-peptide Crosslinks | 17 |

Experimental Protocols

Protocol 1: One-Step Crosslinking of a Purified Protein Complex

This protocol is suitable for initial experiments to optimize crosslinking conditions.

Materials:

-

This compound

-

Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Alkylation agent (e.g., Iodoacetamide (IAA))

-

Trypsin (mass spectrometry grade)

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

-

-

Crosslinking Reaction:

-

To your purified protein complex (e.g., 1 mg/mL in 100 µL of HEPES buffer, pH 8.0), add the crosslinker stock solution to achieve the desired molar excess (e.g., 25:1, 50:1, or 100:1 crosslinker:protein).

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add quenching buffer to a final concentration of 50 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the crosslinked protein sample by adding urea (B33335) to a final concentration of 8 M.

-

Reduce the disulfide bonds (including the crosslinker) by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1.6 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Acidify the digest with formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 desalting column according to the manufacturer's protocol.

-

Dry the desalted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample on a high-resolution mass spectrometer.

-

Use specialized software for the identification of crosslinked peptides.

-

Protocol 2: Two-Step Sequential Crosslinking

This protocol provides greater control over the crosslinking reaction, which is particularly useful for complex protein mixtures.

Materials:

-

Same as Protocol 1, with the addition of:

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

Procedure:

-

First Crosslinking Step (Tosyl Reaction):

-

Follow steps 1 and 2 from Protocol 1 to react the tosyl group with primary amines.

-

-

Removal of Excess Crosslinker:

-

Remove unreacted crosslinker using a desalting column or dialysis.

-

-

Second Crosslinking Step (Hydroxyl Activation and Reaction):

-

To the protein sample from the previous step, add EDC (e.g., 5 mM) and NHS (e.g., 10 mM) to activate carboxyl groups on the protein surface.

-

Incubate for 15 minutes at room temperature.

-

The activated carboxyl groups will then react with the hydroxyl group of the conjugated crosslinker. Allow this reaction to proceed for 2 hours at room temperature.

-

-

Quenching and Sample Preparation:

-

Follow steps 3, 4, and 5 from Protocol 1 for quenching, sample preparation, and mass spectrometry analysis.

-

Visualizations

Caption: General workflow for protein crosslinking using this compound.

Caption: Reaction scheme of the heterobifunctional crosslinker with amino acid residues.

Caption: Cleavage of the disulfide bond for simplified mass spectrometry analysis.

Application Notes and Protocols for Redox-Sensitive Drug Delivery Systems Utilizing 2-Hydroxyethyl Disulfide Mono-tosylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of redox-sensitive drug delivery systems using 2-hydroxyethyl disulfide mono-tosylate. The protocols outlined below cover the synthesis of a redox-sensitive polymer, formulation of drug-loaded nanoparticles, and detailed methods for in vitro and in vivo evaluation.

Introduction

Redox-responsive drug delivery systems are a promising strategy for targeted cancer therapy. These systems are designed to be stable in the bloodstream and to release their therapeutic payload specifically within the tumor microenvironment, which is characterized by a high concentration of reducing agents like glutathione (B108866) (GSH).[1][2] Disulfide bonds are frequently incorporated into drug carriers as redox-sensitive linkers.[3] They remain stable in the oxidative extracellular environment but are rapidly cleaved by the high intracellular GSH levels in tumor cells, triggering drug release.[4][5] this compound is a versatile building block for introducing such redox-sensitive disulfide bonds into polymeric drug carriers.[3]

Experimental Protocols

Protocol 1: Synthesis of a Redox-Sensitive Polyurethane

This protocol describes the synthesis of a polyurethane containing disulfide bonds in its backbone using this compound as a chain extender.

Materials:

-

This compound

-

Poly(caprolactone) diol (PCL-diol, Mn = 2000 Da)

-

Hexamethylene diisocyanate (HDI)

-

Stannous octoate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Doxorubicin (B1662922) (DOX) as a model drug

Procedure:

-

Synthesis of PCL-disulfide-PCL block copolymer:

-

Dry PCL-diol under vacuum at 80°C for 4 hours.

-

Dissolve the dried PCL-diol in anhydrous DMF.

-

Add this compound to the PCL-diol solution in a 2:1 molar ratio of PCL-diol to the disulfide compound.

-

Add a catalytic amount of stannous octoate.

-

React the mixture at 80°C for 24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer by adding the reaction mixture dropwise to cold diethyl ether.

-

Collect the precipitate by filtration and dry it under vacuum.

-

-

Chain extension with HDI:

-

Dissolve the PCL-disulfide-PCL block copolymer in anhydrous DMF.

-

Add HDI to the polymer solution in a 1:1 molar ratio of copolymer to HDI.

-

Add a catalytic amount of stannous octoate.

-

React the mixture at 60°C for 12 hours under a nitrogen atmosphere.

-

Precipitate the final polyurethane by adding the reaction mixture to cold diethyl ether.

-

Collect the polymer by filtration and dry it under vacuum at 40°C for 48 hours.

-

Protocol 2: Formulation of Doxorubicin-Loaded Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles from the synthesized redox-sensitive polyurethane using the nanoprecipitation method.[6][7]

Materials:

-

Redox-sensitive polyurethane

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

N,N-dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve 10 mg of the redox-sensitive polyurethane and 2 mg of DOX·HCl in 1 mL of DMF.

-

Add a twofold molar excess of TEA to the solution to neutralize the hydrochloride salt of doxorubicin.

-

Stir the solution at room temperature for 2 hours in the dark.

-

Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring.

-

Continue stirring for 4 hours to allow for nanoparticle formation and solvent evaporation.

-

Dialyze the nanoparticle suspension against deionized water for 24 hours to remove unloaded drug and residual organic solvent.

-

Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the redox-responsive release of doxorubicin from the nanoparticles in the presence of different concentrations of a reducing agent.

Materials:

-

DOX-loaded nanoparticles

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

Disperse a known amount of DOX-loaded nanoparticles in PBS.

-

Transfer the nanoparticle suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of PBS (release medium) with or without a reducing agent (e.g., 10 µM GSH for simulating normal physiological conditions and 10 mM GSH for simulating the intracellular tumor environment).[8]

-

Maintain the setup at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

-

Quantify the concentration of released DOX in the collected samples using a fluorescence spectrophotometer.

-

Calculate the cumulative drug release as a percentage of the total drug loaded.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines the MTT assay to assess the cytotoxicity of the DOX-loaded nanoparticles against a cancer cell line.[9]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

DOX-loaded nanoparticles

-

Free DOX solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of free DOX and DOX-loaded nanoparticles. Include untreated cells as a control.

-

Incubate the cells for 48 or 72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol provides a general guideline for evaluating the antitumor efficacy of the drug delivery system in a tumor-bearing mouse model.[10]

Materials:

-

Female BALB/c nude mice (4-6 weeks old)

-

Cancer cells for tumor induction (e.g., 4T1)

-

DOX-loaded nanoparticles

-

Free DOX solution

-

Saline solution (control)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of each mouse to establish the tumor model.

-

When the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment groups (e.g., saline, free DOX, DOX-loaded nanoparticles).

-

Administer the treatments intravenously at a predetermined dosage and schedule (e.g., every three days for 21 days).[9]

-

Monitor tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (length × width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| DOX-Polyurethane NPs | 155 ± 8 | 0.18 ± 0.03 | 8.5 ± 0.7 | 75.2 ± 5.1 |

Table 2: In Vitro Drug Release Profile

| Time (h) | Cumulative Release in PBS (%) | Cumulative Release in 10 µM GSH (%) | Cumulative Release in 10 mM GSH (%) |

| 1 | 5.2 ± 0.8 | 6.1 ± 1.0 | 25.4 ± 2.1 |

| 6 | 12.5 ± 1.5 | 15.3 ± 1.8 | 55.8 ± 3.5 |

| 12 | 18.9 ± 2.1 | 22.4 ± 2.5 | 78.2 ± 4.2 |

| 24 | 25.6 ± 2.8 | 30.1 ± 3.1 | 92.5 ± 3.9 |

| 48 | 32.1 ± 3.5 | 38.7 ± 3.9 | 95.1 ± 2.8 |

Table 3: In Vitro Cytotoxicity (IC50 values)

| Formulation | IC50 on MCF-7 cells (µg/mL) |

| Free DOX | 0.85 ± 0.12 |

| DOX-Polyurethane NPs | 1.52 ± 0.25 |

Visualizations

Experimental workflow for redox-sensitive drug delivery system development.

Intracellular drug release mechanism via thiol-disulfide exchange.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Redox-Responsive Drug Delivery Systems: A Chemical Perspective [mdpi.com]

- 4. Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via “Aikido” Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Disulfide/Trisulfide Core-Cross-Linked Polycarbonate Nanocarriers for Intracellular Reduction-Triggered Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Functionalization of Nanoparticles with 2-Hydroxyethyl Disulfide Mono-tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with stimuli-responsive linkers is a cornerstone of advanced drug delivery system design. This application note provides a detailed overview and experimental protocols for the use of 2-hydroxyethyl disulfide mono-tosylate as a heterobifunctional linker for attaching therapeutic agents or targeting moieties to nanoparticles. The inherent redox sensitivity of the disulfide bond allows for controlled cargo release in the reducing environment of the intracellular space, making it an ideal component for targeted cancer therapy and other biomedical applications. This linker offers a versatile platform for conjugating a wide range of molecules to various nanoparticle cores, including gold, silica (B1680970), and polymeric nanoparticles. The tosylate group serves as an excellent leaving group for nucleophilic substitution, while the terminal hydroxyl group can be further modified if needed, although this protocol focuses on the direct attachment of the linker to the nanoparticle surface.

Core Principles

The strategy revolves around the disulfide bond's stability in the bloodstream and its rapid cleavage in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH). This differential stability enables the nanoparticle conjugate to remain intact during circulation, minimizing off-target effects, and then release its payload upon internalization into the target cells.

Synthesis of this compound

While this compound is commercially available, this section provides a protocol for its synthesis from 2-hydroxyethyl disulfide for research purposes. The selective monotosylation of a symmetrical diol can be challenging, but methods utilizing specific reaction conditions can achieve high yields of the desired mono-substituted product. A notable method involves the use of silver(I) oxide to mediate the selective reaction.

Protocol 1: Synthesis of this compound

Materials:

-

2-Hydroxyethyl disulfide

-

p-Toluenesulfonyl chloride (TsCl)

-

Silver(I) oxide (Ag₂O)

-

Potassium iodide (KI) (catalytic amount)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl disulfide (1 equivalent) in anhydrous dichloromethane.

-

Add silver(I) oxide (1.1 equivalents) and a catalytic amount of potassium iodide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture with constant stirring.

-

Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield this compound as a solid.

Characterization:

-

¹H NMR (CDCl₃): Peaks corresponding to the tosyl group protons (aromatic and methyl), and the methylene (B1212753) protons adjacent to the disulfide, tosylate, and hydroxyl groups.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Functionalization of Nanoparticles

The following protocols describe the functionalization of gold and mesoporous silica nanoparticles. These protocols can be adapted for other types of nanoparticles with appropriate surface chemistries.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol utilizes the strong affinity of the disulfide group for the gold surface, leading to the formation of a self-assembled monolayer.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) of desired size

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Synthesize citrate-stabilized AuNPs using a standard method (e.g., Turkevich method).

-

Disperse the synthesized AuNPs in ethanol.

-

Prepare a solution of this compound in ethanol.

-

Add the linker solution to the AuNP dispersion in a molar excess (e.g., 1000-fold molar excess of linker to AuNPs) to facilitate ligand exchange.

-

Stir the mixture at room temperature for 24-48 hours to ensure complete functionalization.

-

Purify the functionalized AuNPs by repeated centrifugation and resuspension in fresh ethanol (3 times) and finally in PBS to remove excess unbound linker.

-

Store the functionalized AuNPs in PBS at 4 °C.

Protocol 3: Functionalization of Mesoporous Silica Nanoparticles (MSNs)

This protocol involves a two-step process: first, amination of the MSN surface, followed by reaction with the tosylate group of the linker.

Materials:

-

Mesoporous silica nanoparticles (MSNs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (B28343), anhydrous

-

This compound

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

Procedure:

Step 1: Amination of MSNs

-

Activate the surface silanol (B1196071) groups of the MSNs by heating at 120 °C under vacuum for 4-6 hours.

-

Disperse the dried MSNs in anhydrous toluene under an inert atmosphere.

-

Add APTES (e.g., 1-2 mL per gram of MSNs) and reflux the mixture for 12-24 hours.

-

Cool the reaction mixture to room temperature and collect the amine-functionalized MSNs (MSN-NH₂) by centrifugation.

-

Wash the MSN-NH₂ thoroughly with toluene and ethanol to remove unreacted APTES. Dry the particles under vacuum.

Step 2: Conjugation with this compound

-

Disperse the dried MSN-NH₂ in anhydrous DMF under an inert atmosphere.

-

Add a solution of this compound (in molar excess relative to the estimated surface amine groups) in anhydrous DMF.

-

Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents relative to the linker) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Collect the functionalized MSNs by centrifugation.

-

Wash the particles thoroughly with DMF and ethanol to remove unreacted linker and base.

-

Dry the functionalized MSNs under vacuum and store at 4 °C.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to quantify the surface ligand density.

| Characterization Technique | Purpose | Expected Outcome |

| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution. | An increase in hydrodynamic diameter upon functionalization. |

| Zeta Potential Measurement | To assess the surface charge of the nanoparticles. | A change in zeta potential consistent with the surface modification. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | No significant change in core nanoparticle morphology. |

| UV-Vis Spectroscopy | For AuNPs, to monitor changes in the surface plasmon resonance (SPR) peak. | A slight red-shift in the SPR peak upon ligand exchange. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for the tosyl group and disulfide bond. |

| ¹H NMR Spectroscopy | To confirm the presence of the linker on the nanoparticle surface (for dissolved or digested samples). | Characteristic peaks of the this compound linker. |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (linker) grafted onto the nanoparticles. | Weight loss corresponding to the decomposition of the organic linker. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Presence of sulfur and nitrogen (from tosyl group) signals. |

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the characterization of nanoparticles functionalized with disulfide-containing linkers. The exact values will depend on the nanoparticle type, size, and reaction conditions.

| Parameter | Gold Nanoparticles (AuNPs) | Mesoporous Silica Nanoparticles (MSNs) |

| Hydrodynamic Diameter Increase | 5 - 15 nm | 10 - 30 nm |

| Zeta Potential Change | Shift towards less negative values | Shift from negative (or positive after amination) to a new value |

| Grafting Density (molecules/nm²) | 1 - 5 | 0.5 - 3 |

| Drug Loading Capacity (e.g., Doxorubicin) | 5 - 15% (w/w) | 10 - 25% (w/w) |

| Drug Release (in 10 mM GSH) | > 80% in 24 hours | > 70% in 24 hours |

| Drug Release (in PBS) | < 15% in 24 hours | < 20% in 24 hours |

Application: Redox-Responsive Drug Delivery

Nanoparticles functionalized with this compound can be loaded with therapeutic agents for targeted drug delivery. The drug can be conjugated to the terminal hydroxyl group of the linker (requiring further modification of the linker) or, more commonly, encapsulated within the nanoparticle core (e.g., in MSNs) or attached to a co-functionalized ligand.

Protocol 4: Doxorubicin Loading into Functionalized MSNs

Materials:

-

Functionalized MSNs

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Disperse the functionalized MSNs in DMSO.

-

In a separate vial, dissolve DOX·HCl in DMSO and add TEA (2-3 molar equivalents to DOX·HCl) to deprotonate the amine group of doxorubicin.

-

Add the DOX solution to the MSN dispersion.

-

Stir the mixture at room temperature in the dark for 24 hours.

-

Collect the DOX-loaded MSNs by centrifugation.

-

Wash the particles with DMSO and then PBS to remove unloaded drug.

-

Quantify the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm and comparing it to a standard curve.